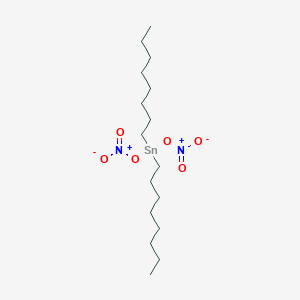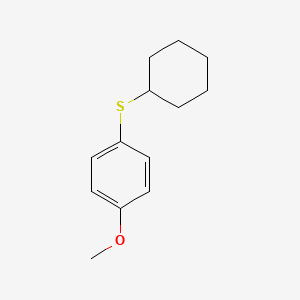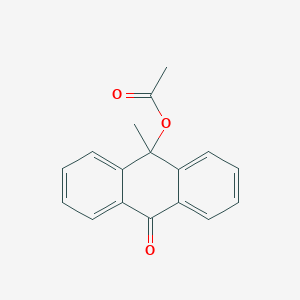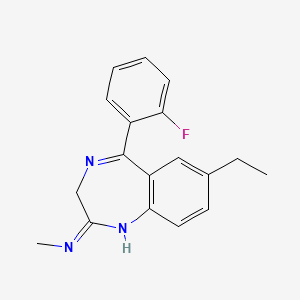
Bis(nitrooxy)dioctylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(nitrooxy)dioctylstannane is an organotin compound characterized by the presence of two nitrooxy groups attached to a dioctylstannane core. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals. The nitrooxy functional groups in this compound contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of bis(nitrooxy)dioctylstannane typically involves the reaction of dioctyltin dichloride with a nitrooxy-containing reagent under controlled conditions. One common method is the reaction of dioctyltin dichloride with silver nitrate in an organic solvent, such as dichloromethane, to form this compound. The reaction is usually carried out at room temperature and requires careful handling of reagents to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Bis(nitrooxy)dioctylstannane undergoes various chemical reactions, including:
Oxidation: The nitrooxy groups can be oxidized to form nitro groups, which can further participate in various organic transformations.
Reduction: The compound can be reduced to form dioctyltin derivatives with different functional groups.
Substitution: The nitrooxy groups can be substituted with other nucleophiles, leading to the formation of new organotin compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Bis(nitrooxy)dioctylstannane has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with unique mechanisms of action.
Industry: this compound is used in the production of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance material performance.
Mecanismo De Acción
The mechanism of action of bis(nitrooxy)dioctylstannane involves the interaction of its nitrooxy groups with various molecular targets. These interactions can lead to the formation of reactive intermediates, such as nitro radicals, which can participate in further chemical transformations. The compound’s effects on biological systems are thought to involve the modulation of cellular signaling pathways and the induction of oxidative stress, which can influence cell function and viability.
Comparación Con Compuestos Similares
Bis(nitrooxy)dioctylstannane can be compared with other organotin compounds, such as dioctyltin dichloride and dioctyltin oxide. While these compounds share a similar dioctylstannane core, the presence of nitrooxy groups in this compound imparts unique chemical reactivity and potential biological activity. Similar compounds include:
Dioctyltin dichloride: Used in the synthesis of organotin compounds and as a catalyst in polymerization reactions.
Dioctyltin oxide: Employed in the production of stabilizers for PVC and other polymers. The uniqueness of this compound lies in its nitrooxy functional groups, which provide distinct chemical and biological properties compared to other organotin compounds.
Propiedades
Número CAS |
58539-28-9 |
|---|---|
Fórmula molecular |
C16H34N2O6Sn |
Peso molecular |
469.2 g/mol |
Nombre IUPAC |
[nitrooxy(dioctyl)stannyl] nitrate |
InChI |
InChI=1S/2C8H17.2NO3.Sn/c2*1-3-5-7-8-6-4-2;2*2-1(3)4;/h2*1,3-8H2,2H3;;;/q;;2*-1;+2 |
Clave InChI |
BPSHXZGWDOYPBB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[Sn](CCCCCCCC)(O[N+](=O)[O-])O[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol](/img/structure/B14610089.png)












